6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a pyridine ring. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole derivative.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a cyclization reaction involving a suitable precursor, such as a β-diketone or an amidine.
Final Coupling: The final step involves coupling the pyrimidine derivative with the thiazole-pyridine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which play a crucial role in cell cycle regulation. By binding to these kinases, the compound can prevent the phosphorylation of retinoblastoma protein (Rb), thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine: Another potent inhibitor of CDK4 and CDK6 with similar biological activities.
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Indole derivatives: Exhibit anti-inflammatory and analgesic activities.
Uniqueness
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of the thiazole, pyridine, and pyrimidine rings, which contribute to its high selectivity and potency as a kinase inhibitor. This structural uniqueness enhances its potential as a therapeutic agent with fewer side effects compared to other compounds.
Properties
IUPAC Name |
6-ethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-2-22-13-7-11(17-9-18-13)14(21)20-15-19-12(8-23-15)10-5-3-4-6-16-10/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZLQUHOPNHOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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